molecular formula C25H29NO5 B11522313 (4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11522313
M. Wt: 423.5 g/mol
InChI Key: RGHSAHLQWHXAHA-XTQSDGFTSA-N
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Description

1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. A common synthetic route may involve the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid or an amine and a carbonyl compound.

    Introduction of the Hexyl Group: This can be done through an alkylation reaction using a hexyl halide and a suitable base.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced through hydroxylation and methylation reactions, respectively.

    Introduction of the Benzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction using a benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a versatile intermediate for the synthesis of other complex molecules.

    Biology: As a potential bioactive compound with effects on cellular processes.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or other proteins. These interactions may modulate various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: is similar to other compounds with pyrrolidine rings and similar substituents, such as:

Uniqueness

The uniqueness of 1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO5/c1-4-5-6-7-14-26-22(18-12-13-19(27)20(15-18)31-3)21(24(29)25(26)30)23(28)17-10-8-16(2)9-11-17/h8-13,15,22,27-28H,4-7,14H2,1-3H3/b23-21+

InChI Key

RGHSAHLQWHXAHA-XTQSDGFTSA-N

Isomeric SMILES

CCCCCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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